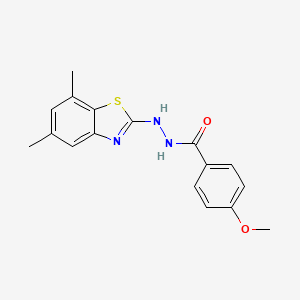
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2OS. The compound features a benzothiazole moiety linked to a hydrazide functional group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are the key activities reported:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In one study, various benzothiazole-based compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The results showed that certain derivatives had moderate to good activity levels (IC50 values ranging from 7.7 to 11.1 μM) .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7e | 9.2 ± 1.5 | 0.09 |
| 7f | 11.1 ± 1.8 | 0.09 |
2. Anticancer Activity
The anticancer potential of hydrazone derivatives has been documented extensively. A study focusing on hydrazone compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies indicated that modifications in the benzothiazole structure significantly influenced their anticancer efficacy.
3. Antimalarial Activity
Benzothiazole hydrazones have also shown promise as antimalarial agents. In vitro studies demonstrated that these compounds could chelate free iron and inhibit heme polymerization in malaria parasites, which is essential for their survival . For instance, a related hydrazone compound exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.
Case Studies
Several case studies highlight the biological efficacy of benzothiazole derivatives:
- Study on Antitubercular Activity : A series of synthesized benzothiazole derivatives were tested against M. tuberculosis, revealing promising results with some compounds showing IC50 values lower than standard drugs .
- Anticancer Evaluation : Hydrazone derivatives were evaluated against human cancer cell lines (K562 and HEL), demonstrating significant cytotoxic effects and suggesting potential pathways for therapeutic development .
Eigenschaften
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-8-11(2)15-14(9-10)18-17(23-15)20-19-16(21)12-4-6-13(22-3)7-5-12/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOAFWJWYVRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














